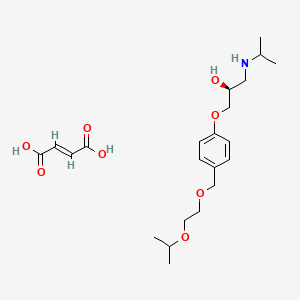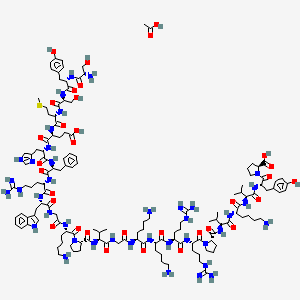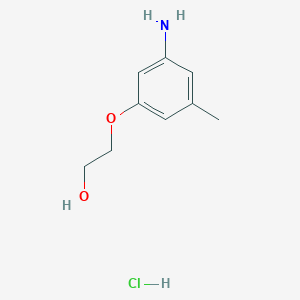
(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride
Overview
Description
Scientific Research Applications
Coordination Chemistry
Compounds structurally similar to "(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride" have been explored in coordination chemistry. For instance, unsymmetrical tripodal amines with varying arm lengths have been synthesized and used to form complexes with Cu(II) and Zn(II) ions. These complexes have been characterized by spectroscopic methods and single crystal X-ray diffraction, revealing insights into their structural geometry and the impact of ligand arm lengths on complex formation (Keypour et al., 2015; Rezaeivala, 2017).
Synthesis of Complex Molecules
Related compounds have served as key intermediates in the synthesis of a diverse range of molecules. For example, 2-(Aminomethyl)benzimidazole derivatives have been used in Curtis reactions to synthesize Zn(II) complexes with unique vibrational, thermogravimetric, and NMR properties (Patricio-Rangel et al., 2019). Similarly, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been employed in alkylation and ring closure reactions to generate a structurally diverse library of compounds, demonstrating the versatility of these amines in organic synthesis (Roman, 2013).
Photophysical Properties
Research has also delved into the photophysical properties of related compounds. D-π-A molecules, which include a donor and an acceptor charge joined by a conjugate bridge, have been synthesized based on tertiary asymmetric amines. These studies have revealed a connection between the geometry of molecules and their quantum yield, indicating the potential of such compounds in solar device applications (Ortega et al., 2017).
Drug Synthesis
In pharmaceutical research, related amines have been used in the synthesis of pharmacodynamically active substances, highlighting their importance in developing new therapeutic agents (Hager & Liu, 1953).
properties
IUPAC Name |
N'-pentyl-N'-propan-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2.2ClH/c1-4-5-6-8-12(9-7-11)10(2)3;;/h10H,4-9,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUGLDWLEGNVAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCN)C(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminoethyl)(pentyl)(propan-2-yl)amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)







![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)
![[2-(Propan-2-yl)oxolan-3-yl]methanamine hydrochloride](/img/structure/B1383380.png)

![2-Benzyl-decahydrocyclohepta[c]pyrrol-4-one](/img/structure/B1383382.png)
![3a,6a-Bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1383384.png)
